molecular formula C23H20F3N7O B2975532 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 920390-35-8

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No.: B2975532
CAS No.: 920390-35-8
M. Wt: 467.456
InChI Key: IOHOCLZUXCPVHJ-UHFFFAOYSA-N
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Description

The compound "(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone" features a triazolo[4,5-d]pyrimidine core linked to a piperazine ring, which is further substituted with a benzyl group at position 3 and a 4-(trifluoromethyl)phenyl methanone moiety at position 5. While direct bioactivity data for this compound is absent in the provided evidence, its structural analogs (discussed below) suggest relevance in drug discovery, particularly in kinase inhibition or receptor modulation.

Properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N7O/c24-23(25,26)18-8-6-17(7-9-18)22(34)32-12-10-31(11-13-32)20-19-21(28-15-27-20)33(30-29-19)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHOCLZUXCPVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Triazolo[4,5-d]pyrimidine : Known for its diverse biological activities.
  • Piperazine Ring : Often associated with pharmacological properties.
  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.

Molecular Formula

C19H19F3N6OC_{19}H_{19}F_{3}N_{6}O

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include:

  • Formation of the triazolo[4,5-d]pyrimidine moiety.
  • Coupling with a piperazine derivative.
  • Introduction of the trifluoromethyl group.

Anticancer Properties

Research has indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that similar compounds can inhibit various cancer cell lines, including A549 (lung cancer) and K562 (chronic myeloid leukemia) .
  • The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of:

  • mTOR Kinase : Implicated in cell growth and proliferation pathways .
  • PI3K Pathway : Involved in various cellular functions including metabolism and growth .

Study 1: Antitumor Activity

A study conducted on a series of triazolo[4,5-d]pyrimidine derivatives demonstrated their effectiveness against multiple tumor types. The compound in focus showed promising results against the A549 cell line with an IC50 value indicating potent cytotoxicity .

Study 2: Enzyme Interaction

In another research effort, docking studies revealed that the compound binds effectively to the mTOR kinase active site, suggesting a competitive inhibition mechanism. This interaction was validated through biochemical assays showing reduced kinase activity in treated cell lines .

Comparative Analysis

A comparison of similar compounds reveals that the presence of both the piperazine and trifluoromethyl groups significantly enhances biological activity:

Compound NameStructure FeaturesAnticancer ActivityOther Biological Activities
Compound ATriazole + PiperazineHighAntimicrobial
Compound BTriazole + CF3 GroupModerateAntiviral
Target CompoundTriazole + Piperazine + CF3Very HighEnzyme Inhibition

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs include:

Compound Name Substituent at Triazole Position 3 Methanone/Piperazine Substituent Molecular Formula Molecular Weight Reference
Target Compound Benzyl 4-(Trifluoromethyl)phenyl C24H21F3N7O 504.47 g/mol -
[4-[3-(4-Methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl][4-(trifluoromethyl)phenyl]methanone 4-Methylphenyl 4-(Trifluoromethyl)phenyl C23H20F3N7O 467.45 g/mol
1-[4-(3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone Benzyl 4-Chlorophenyl ethanone C25H22ClN7O 484.94 g/mol
1-[4-(3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone Benzyl 2-Methoxyphenoxy ethanone C24H25N7O3 459.50 g/mol
(4-(3-(3-Fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone 3-Fluorophenyl 2-Methoxyphenyl C22H20FN7O2 433.40 g/mol
Key Observations:

Substituent Effects on Molecular Weight :

  • The benzyl-substituted target compound (MW 504.47 g/mol) is heavier than analogs with smaller aryl groups (e.g., 4-methylphenyl in , MW 467.45 g/mol).
  • The trifluoromethyl group contributes to higher molecular weight and lipophilicity compared to methoxy or chloro substituents .

Piperazine-Linker Modifications: Replacement of the methanone group with ethanone (e.g., 4-chlorophenyl ethanone in ) introduces steric and electronic variations that may affect target selectivity.

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer: Synthesis optimization involves evaluating reaction conditions such as solvent choice (e.g., DMF with glacial acetic acid for microwave-assisted reactions) and coupling reagents (e.g., HATU for amide bond formation). Microwave irradiation (as in ) can reduce reaction time compared to conventional heating. Purification via column chromatography and characterization by LC-MS or NMR are critical. Parallel experiments with varying stoichiometric ratios of intermediates (e.g., triazole and piperazine derivatives) should be conducted to identify optimal conditions .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer: Use orthogonal methods:

  • X-ray crystallography (as applied in and ) for unambiguous confirmation of the triazolo-pyrimidine core and piperazine linkage.
  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions, particularly the trifluoromethyl group and benzyl moiety.
  • High-resolution mass spectrometry (HRMS) to validate molecular weight and isotopic patterns .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH and temperature?

Methodological Answer: Conduct accelerated stability studies:

  • Incubate the compound in buffers (pH 1–10) at 25°C and 40°C for 48–72 hours.
  • Monitor degradation via HPLC-UV and compare with control compounds lacking the trifluoromethyl group. The electron-withdrawing nature of CF₃ may enhance hydrolytic stability in acidic conditions but reduce thermal stability due to increased lipophilicity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer: Prioritize target-specific assays based on structural analogs:

  • Kinase inhibition assays (e.g., ATP-binding pocket competition) due to the triazolo-pyrimidine scaffold’s similarity to kinase inhibitors.
  • Cellular viability assays (e.g., MTT or CellTiter-Glo) in cancer cell lines, given the prevalence of piperazine derivatives in oncology ( ).

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to potential protein targets?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to model interactions:

  • Focus on the triazolo-pyrimidine core’s planar structure for π-π stacking with aromatic residues.
  • Analyze the trifluoromethyl group’s role in hydrophobic pocket occupancy. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What experimental strategies resolve contradictions in solubility data across different solvents?

Methodological Answer: Perform a systematic solubility screen:

  • Test solvents (e.g., chloroform, methanol, DMSO) at 25°C and 37°C ( ).
  • Use dynamic light scattering (DLS) to detect aggregation. If discrepancies persist, consider polymorph screening via powder XRD to identify crystalline vs. amorphous forms .

Q. How should in vivo pharmacokinetic studies be designed to assess bioavailability?

Methodological Answer:

  • Use a randomized block design (as in ) with split-plot adjustments for dose-ranging.
  • Administer the compound orally and intravenously to calculate absolute bioavailability (F%). Monitor plasma levels via LC-MS/MS and assess metabolite formation (e.g., piperazine cleavage products) .

Q. What environmental fate studies are relevant for evaluating ecotoxicological risks?

Methodological Answer: Follow frameworks from long-term environmental projects (e.g., INCHEMBIOL in ):

  • Measure soil/water partitioning coefficients (log Kow, log D) to predict bioaccumulation.
  • Conduct microbial degradation assays under aerobic/anaerobic conditions. Cross-reference with QSAR models for triazole derivatives .

Q. How can synthetic scalability challenges be mitigated during large-scale production?

Methodological Answer:

  • Replace HATU (costly) with cheaper coupling reagents (e.g., EDC/HCl) for amide bond formation ().
  • Optimize microwave-assisted steps for batch reproducibility. Use DOE (design of experiments) to identify critical process parameters (CPPs) .

Q. What strategies validate the compound’s mechanism of action when conflicting bioactivity data arise?

Methodological Answer: Employ orthogonal assays:

  • CRISPR-Cas9 knockout of putative targets to confirm on/off-target effects.
  • Thermal shift assays (TSA) to validate direct target engagement.
  • Cross-validate with transcriptomic/proteomic profiling to identify downstream pathways .

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